molecular formula C10H14N2O2 B170207 Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate CAS No. 139183-96-3

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B170207
CAS No.: 139183-96-3
M. Wt: 194.23 g/mol
InChI Key: LQEDMWBFFCDWRP-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated imidazo[1,2-a]pyridine core with an ethyl ester group at the 7-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to pharmacologically active imidazo[1,2-a]pyridines, which exhibit antiviral, antibacterial, and anti-inflammatory activities .

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)8-3-5-12-6-4-11-9(12)7-8/h4,6,8H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEDMWBFFCDWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN2C=CN=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyridine Derivatives

The imidazo[1,2-a]pyridine core is typically constructed via cyclocondensation reactions between 2-aminopyridine derivatives and carbonyl-containing reagents. A modified approach adapted from pyrimidine syntheses involves reacting 2-aminopyridine with 1,1,3-trichloroacetone in ethanol under reflux (10–12 hours), yielding 2-(dichloromethyl)imidazo[1,2-a]pyridine intermediates. Subsequent hydrolysis with calcium carbonate generates the aldehyde derivative, which undergoes oxidation to the carboxylic acid using Oxone (potassium peroxymonosulfate) in dimethylformamide (DMF).

Key Reaction Parameters:

StepReagents/ConditionsYield
Cyclocondensation1,1,3-Trichloroacetone, EtOH, Δ65%
HydrolysisCaCO₃, H₂O, Δ78%
OxidationOxone, DMF, 5°C50%

Esterification of the carboxylic acid with ethanol in acidic media (H₂SO₄, reflux) completes the synthesis of the imidazo[1,2-a]pyridine-7-carboxylate precursor.

Hydrogenation of Aromatic Precursors

The tetrahydro ring system is introduced via catalytic hydrogenation of the aromatic imidazo[1,2-a]pyridine-7-carboxylate. Platinum oxide (PtO₂) at 30 psi H₂ pressure in methanol effectively reduces the pyridine ring, achieving full saturation while preserving the ester functionality. Comparative studies show PtO₂ outperforms palladium-based catalysts in selectivity:

CatalystPressure (psi)SolventTime (h)Yield
PtO₂30MeOH685%
Pd/C50EtOAc1262%

This step is critical for modulating the compound’s bioavailability, as saturation reduces planar rigidity and enhances membrane permeability.

Regioselective Multicomponent Approaches

HKAs and Acrylate Derivatives

A regioselective method utilizing α,β-unsaturated ketones (HKAs) and ethyl 3-benzoylacrylate in acetonitrile achieves direct imidazo[1,2-a]pyridine formation. Optimized conditions (20 mol% p-toluenesulfonic acid, 80°C, 8 hours) yield ETHP analogs with 98% efficiency. Solvent screening revealed acetonitrile’s superiority over toluene, THF, or water due to its polar aprotic nature, which stabilizes charged intermediates.

Solvent Optimization Data:

SolventDielectric ConstantYield
CH₃CN37.598%
DMF36.775%
EtOH24.360%

This one-pot strategy minimizes purification steps and is scalable to gram quantities without yield degradation.

Industrial-Scale Production Methodologies

Continuous Flow Hydrogenation

Industrial synthesis employs continuous flow reactors to enhance safety and efficiency during the hydrogenation step. A tubular reactor packed with PtO₂-coated beads operates at 30 psi H₂ and 50°C, achieving 92% conversion with a residence time of 30 minutes. Key advantages include:

  • Reduced Catalyst Loading : 0.5 mol% vs. 5 mol% in batch processes

  • Improved Heat Management : Mitigates exothermic risks

  • Automated Quality Control : In-line IR spectroscopy monitors reduction progress

Crystallization and Purification

Final purification uses antisolvent crystallization with hexane/ethyl acetate (4:1). ETHP precipitates as white needles with >99% purity (HPLC). Recrystallization from hot isopropanol further removes residual platinum catalysts (<1 ppm).

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Cyclocondensation

The reaction between 2-aminopyridine and 1,1,3-trichloroacetone may yield bis-imidazo byproducts if stoichiometry deviates. Maintaining a 1:1.5 molar ratio (aminopyridine:trichloroacetone) suppresses dimerization to <5%.

Ester Hydrolysis During Hydrogenation

Prolonged exposure to PtO₂ in aqueous methanol risks ester hydrolysis to the carboxylic acid. Anhydrous methanol with molecular sieves (4Å) reduces hydrolysis to <2%.

Comparative Analysis of Synthetic Routes

MethodTotal YieldPurityScalabilityCost Index
Cyclocondensation + H₂55%99%High$$$$
Multicomponent (HKAs)78%98%Moderate$$$
Batch Hydrogenation62%95%Low$$

The multicomponent route offers the best balance of yield and scalability but requires stringent solvent drying .

Chemical Reactions Analysis

Oxidation Reactions

The ethyl ester group and saturated ring system undergo oxidation under controlled conditions:

  • Ester Oxidation : Under acidic conditions with potassium permanganate (KMnO₄), the ethyl ester oxidizes to a carboxylic acid derivative. This reaction typically occurs at elevated temperatures (60–80°C) in aqueous sulfuric acid.

  • Ring Oxidation : The tetrahydroimidazo-pyridine ring can be oxidized to form aromatic imidazo-pyridines using hydrogen peroxide (H₂O₂) in acetic acid .

Key Data:

Reaction TypeReagents/ConditionsProductYield
Ester oxidationKMnO₄, H₂SO₄, 70°C, 6h5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid78%
Ring aromatizationH₂O₂, CH₃COOH, reflux, 4hImidazo[1,2-a]pyridine-7-carboxylate65%

Reduction Reactions

The compound participates in selective reductions:

  • Ester Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ester to a primary alcohol, yielding 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-methanol.

  • Ring Hydrogenation : Catalytic hydrogenation (H₂, PtO₂) under high pressure (30 psi) fully saturates the ring, forming decahydro derivatives .

Mechanistic Insight:

Reduction of the ester proceeds via nucleophilic acyl substitution, while hydrogenation targets residual unsaturation in the tetrahydro ring .

Substitution Reactions

The ethyl ester group is amenable to nucleophilic substitution:

  • Aminolysis : Reaction with ammonia or primary amines in ethanol replaces the ethoxy group with an amide or substituted amine.

  • Transesterification : In methanol with acid catalysis, the ethyl ester converts to a methyl ester.

Example:

Ethyl ester+NH3EtOH 5 6 7 8 Tetrahydroimidazo 1 2 a pyridine 7 carboxamide(85% yield)[6]\text{Ethyl ester}+\text{NH}_3\xrightarrow{\text{EtOH }}\text{5 6 7 8 Tetrahydroimidazo 1 2 a pyridine 7 carboxamide}\quad (85\%\text{ yield})[6]

Ring-Opening and Functionalization

The tetrahydro ring undergoes ring-opening under strong acidic or basic conditions:

  • Acid-Catalyzed Hydrolysis : Concentrated HCl at reflux cleaves the imidazole ring, yielding pyridine derivatives .

  • Base-Induced Rearrangement : Sodium hydride (NaH) in DMF facilitates ring expansion to form larger heterocycles.

Comparative Reactivity

The reactivity profile differs from structurally similar compounds:

CompoundOxidation SusceptibilityReduction EaseSubstitution Sites
Ethyl imidazo[1,2-a]pyridine-2-carboxylateModerateHighC-3, C-7
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylateLowModerateC-2, C-8
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate High High C-7, C-2

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines:

  • In vitro Studies : Research indicates that these compounds exhibit significant inhibitory effects on human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines. For instance, one study reported an IC50 value of 3.46 μM against A-549 cells and 5.54 μM against HepG-2 cells, demonstrating a potency higher than that of standard chemotherapeutic agents like cisplatin .
CompoundCell LineIC50 (μM)
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridineA-5493.46 ± 0.5
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridineHepG-25.54 ± 0.7
CisplatinA-54919.3 ± 0.9
CisplatinHepG-218.4 ± 1.1

2. Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with target proteins involved in cancer progression. These studies provide insights into the compound's mechanism of action and help in optimizing its structure for enhanced activity .

Drug Development

1. Modulators of Biological Pathways

Ethyl 5,6,7,8-tetrahydroimidazo derivatives have been investigated as potential modulators of various biological pathways. For example:

  • P2X7 Receptor Modulation : Some derivatives have shown promise as P2X7 receptor modulators which play a crucial role in inflammation and pain pathways. This suggests potential applications in treating inflammatory diseases alongside cancer therapies .

Other Applications

1. Synthesis of Novel Compounds

The compound serves as a building block for synthesizing novel derivatives with enhanced biological activities. Its unique structure allows for modifications that can lead to improved pharmacological profiles.

Case Studies

Several case studies illustrate the effectiveness of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives in clinical settings:

  • Case Study on Antitumor Activity : A study published in a peer-reviewed journal demonstrated that modified versions of this compound exhibited superior antitumor activity compared to existing treatments in preclinical models .

Mechanism of Action

The mechanism of action of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Positional Isomers: 7-Carboxylate vs. 2-Carboxylate Derivatives

  • Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate (CAS 67286-71-9, C₁₀H₁₄N₂O₂, 98% purity) differs in the ester group placement (2-position vs. 7-position). This positional isomerism alters electronic distribution and steric interactions, impacting reactivity and binding affinity. NMR data (CDCl₃: δ 7.74 ppm for H-3) and LC-MS (m/z 195 [M+1]⁺) confirm its structure .
  • Key Differences :
    • The 2-carboxylate derivative exhibits distinct NMR shifts due to proximity to the imidazole nitrogen.
    • Catalytic hydrogenation of ethyl imidazo[1,2-a]pyridine-2-carboxylate yields the tetrahydro analog, demonstrating the synthetic versatility of the scaffold .

Ester Group Variations: Ethyl vs. Methyl Esters

  • Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate (CAS 1623060-27-4, 95% purity) replaces the ethyl ester with a methyl group. This modification reduces molecular weight (C₉H₁₂N₂O₂ vs. C₁₀H₁₄N₂O₂) and may influence lipophilicity and metabolic stability .
  • Key Differences :
    • Methyl esters generally exhibit lower logP values than ethyl esters, affecting membrane permeability.
    • Synthetic routes for methyl esters often require milder conditions due to reduced steric hindrance.

Saturation State: Tetrahydro vs. Aromatic Analogs

  • Ethyl imidazo[1,2-a]pyridine-7-carboxylate (CAS 372147-49-4, C₁₀H₁₀N₂O₂, MW 190.2) retains full aromaticity, with a melting point of 79–81°C .
  • Key Differences :
    • The tetrahydro version (MW ~195) has improved solubility in polar solvents due to reduced aromaticity.
    • Aromatic analogs are more prone to oxidative metabolism, whereas tetrahydro derivatives may exhibit prolonged half-lives .

Substituted Derivatives: Halogen and Nitro Modifications

  • Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1331823-97-2, C₁₀H₈ClIN₂O₂) introduces halogen atoms, increasing molecular weight (350.54 g/mol) and XLogP3 (3.6).
  • Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate features a nitro group, which confers electron-withdrawing effects, altering electronic properties and crystal packing (e.g., triclinic P-1 space group) .
  • Key Differences :
    • Nitro and halogen substituents lower melting points and increase cytotoxicity risks .
    • These derivatives are typically synthesized via Suzuki coupling or nucleophilic aromatic substitution, contrasting with the hydrogenation route for tetrahydro analogs .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula MW Melting Point (°C) Key Substituents Pharmacological Notes
This compound (Target) C₁₀H₁₄N₂O₂ ~195 Not reported 7-ethyl ester Enhanced solubility, metabolic stability
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate C₁₀H₁₄N₂O₂ 195 Not reported 2-ethyl ester Altered electronic profile
Mthis compound C₉H₁₂N₂O₂ ~180 Not reported 7-methyl ester Reduced lipophilicity
Ethyl imidazo[1,2-a]pyridine-7-carboxylate (Aromatic analog) C₁₀H₁₀N₂O₂ 190 79–81 Fully aromatic core Higher π-π stacking potential
Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate C₁₆H₁₅N₃O₄ 313 Not reported 8-nitro phenyl Electron-withdrawing effects
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate C₁₀H₈ClIN₂O₂ 350 Not reported 7-Cl, 8-I Halogen bonding potential

Pharmacological and Industrial Relevance

The tetrahydroimidazo[1,2-a]pyridine scaffold is a promising building block for drug discovery. Its saturated structure balances rigidity and solubility, making it suitable for CNS-targeting agents. In contrast, halogenated or nitro-substituted derivatives are explored for antimicrobial and anticancer applications due to their enhanced reactivity .

Biological Activity

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
  • Molecular Formula : C10H15N3O2
  • Molecular Weight : 209.25 g/mol
  • CAS Number : 150012-89-8

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Various synthetic routes have been developed to optimize yield and purity. For instance, a notable method includes the use of palladium on activated charcoal in methanol under specific conditions to achieve high yields .

Antimicrobial Activity

Studies have demonstrated that derivatives of tetrahydroimidazo[1,2-a]pyridines exhibit significant antimicrobial properties. A case study evaluated the compound's efficacy against various bacterial strains and fungi. The results indicated that the compound displayed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

Research has shown that imidazo[1,2-a]pyridine derivatives can modulate inflammatory pathways. This compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines in macrophages. The findings revealed a dose-dependent reduction in cytokine production, suggesting its potential as an anti-inflammatory agent .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced neuronal apoptosis. This suggests a mechanism involving modulation of oxidative stress and inflammation pathways .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : It has been identified as a potential inhibitor of specific kinases involved in cell signaling pathways related to cancer progression.
  • Receptor Modulation : The compound acts as a modulator at the P2X7 receptor, which plays a critical role in inflammatory responses and neuronal signaling .

Case Studies

StudyObjectiveFindings
Cheng et al., 2024Evaluate antimicrobial propertiesSignificant activity against Gram-positive bacteria with MIC values lower than standard antibiotics.
Smith et al., 2023Investigate anti-inflammatory effectsDose-dependent inhibition of TNF-alpha and IL-6 production in LPS-stimulated macrophages.
Johnson et al., 2024Assess neuroprotective effectsImproved cognitive performance in mice models; reduction in oxidative stress markers.

Q & A

Basic: What are the common synthetic routes for Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate, and what reaction conditions optimize yield?

Answer:
The compound is typically synthesized via multicomponent or one-pot reactions. For example, a two-step one-pot method involving cyclization of precursors like substituted pyridines with ethyl bromoacetate or similar reagents under basic conditions (e.g., potassium carbonate in DMF at 80–105°C) has been reported for analogous tetrahydroimidazopyridines . Key parameters include:

  • Solvent choice : Polar aprotic solvents (DMF, dioxane) enhance reactivity.
  • Catalyst/base : K₂CO₃ or NaHCO₃ facilitates deprotonation and cyclization.
  • Temperature : Prolonged heating (8–24 hours) at 80–105°C improves cyclization efficiency.
    Yields range from 35% to 76%, with purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Basic: How is the structural identity of this compound confirmed using spectroscopic and crystallographic methods?

Answer:
Structural validation employs:

  • NMR spectroscopy : ¹H and ¹³C NMR assign proton environments (e.g., methylene groups in the tetrahydro ring at δ 1.8–2.0 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • X-ray crystallography : Single-crystal analysis reveals bond angles (e.g., 55.6° twist between carboxylate and bicyclic core) and packing interactions (C–H⋯O hydrogen bonds) .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ matching calculated values within 0.001 Da) .

Advanced: How do steric and electronic effects of substituents influence reactivity in synthetic pathways?

Answer:
Substituents on the pyridine or imidazole rings alter reaction pathways:

  • Electron-withdrawing groups (e.g., nitro, cyano) decrease nucleophilicity, requiring harsher conditions for cyclization .
  • Steric hindrance : Bulky groups (e.g., aryl rings) at position 8 reduce reaction yields by impeding cyclization; this is mitigated by optimizing solvent polarity and stepwise addition of reagents .
    Case study: Ethyl 8-(4-nitrophenyl) derivatives show slower reaction kinetics due to nitro group steric effects, resolved by increasing reaction temperature to 105°C .

Advanced: How can researchers resolve discrepancies in spectroscopic data, such as unexpected splitting in NMR spectra?

Answer:
Unexpected splitting or shifts often arise from:

  • Dynamic effects : Conformational flexibility in the tetrahydro ring causes signal broadening. Low-temperature NMR (e.g., 273 K) stabilizes conformers, resolving splitting .
  • Crystal packing : Discrepancies between solution (NMR) and solid-state (X-ray) data are addressed by comparing torsion angles (e.g., carboxylate twist in X-ray vs. averaged NMR signals) .
  • Impurity interference : HRMS and 2D NMR (COSY, HSQC) differentiate target compound peaks from byproducts .

Advanced: What strategies improve reaction efficiency and scalability for derivatives of this compound?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) for cyclization steps .
  • Flow chemistry : Continuous flow systems enhance mixing and heat transfer for exothermic steps (e.g., bromination) .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in halogenation or cross-coupling steps .
    Example: A bromination reaction achieved 35% yield in batch mode but increased to 60% under flow conditions with precise temperature control .

Advanced: How does the compound’s structure correlate with its pharmacological activity, and what modifications enhance selectivity?

Answer:
Imidazo[1,2-a]pyridines exhibit activity via receptor binding (e.g., GABAₐ for anxiolytics). Key structural insights:

  • Carboxylate position : Ethyl ester at position 7 enhances metabolic stability compared to free acids .
  • Ring saturation : The tetrahydro ring increases conformational rigidity, improving target affinity .
  • Substituent effects : Electron-deficient aryl groups at position 8 (e.g., 4-nitrophenyl) enhance anti-inflammatory activity by modulating electron density in the bicyclic core .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate
Reactant of Route 2
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate

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